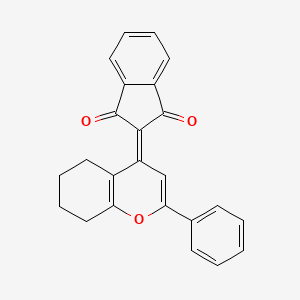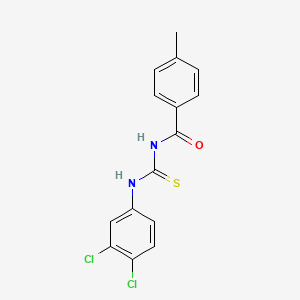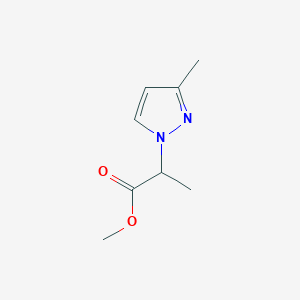
methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, also known as methyl 3-methyl-1H-pyrazol-1-ylpropanoate, is an organic compound belonging to the family of pyrazoles. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the research of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, such as those containing the 3-methyl-1H-pyrazol-5-yl group, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
2. Herbicidal Applications
- Summary of Application: Compounds containing the 3-methyl-1H-pyrazol-5-yl group were synthesized as potential herbicides .
- Methods of Application: The compounds were synthesized through intermediate derivatization methods (IDMs) and confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC50 = 10.53 g/ha) and 10a (EC50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
3. Cytotoxic Applications
- Summary of Application: Derivatives of compounds containing the 3-methyl-1H-pyrazol-5-yl group were synthesized and evaluated for their cytotoxic efficiency .
- Methods of Application: The compounds were synthesized and their structures were confirmed . The in vitro cytotoxic efficiency of the synthesized derivatives was evaluated .
- Results: All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
4. Optimization of Quinclorac Herbicides
- Summary of Application: Quinclorac herbicides containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance quinclorac potency .
- Methods of Application: The compounds were synthesized by intermediate derivatization methods (IDMs) and confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC50 = 10.53 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
5. Androgen Receptor Antagonists
- Summary of Application: A series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized as androgen receptor antagonists .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated .
- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially 6g with IC50 value of 13.6 μM .
6. Pesticides, Anti-Inflammatory Medications, and Antitumor Drugs
- Summary of Application: Pyrazole is the core of this family of heterocycles and it is associated with different biological activities, such as: antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular . It is also used as a herbicide, fungicide, and insecticide .
- Methods of Application: The compounds were synthesized and their structures were confirmed .
- Results: The results showed that these compounds exhibit various biological activities, high selectivities, and low toxicities .
4. Optimization of Quinclorac Herbicides
- Summary of Application: Quinclorac herbicides containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance quinclorac potency .
- Methods of Application: The compounds were synthesized by intermediate derivatization methods (IDMs) and confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC50 = 10.53 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
5. Androgen Receptor Antagonists
- Summary of Application: A series of 2- (5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized as androgen receptor antagonists .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated .
- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC 50 = 35.0 μM), especially 6g with IC 50 value of 13.6 μM .
6. Pesticides, Anti-Inflammatory Medications, and Antitumor Drugs
- Summary of Application: Pyrazole is the core of this family of heterocycles and it is associated with different biological activities, such as: antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular . It is also used as a herbicide, fungicide, and insecticide .
- Methods of Application: The compounds were synthesized and their structures were confirmed .
- Results: The results showed that these compounds exhibit various biological activities, high selectivities, and low toxicities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)7(2)8(11)12-3/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCJDGZAGPDEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


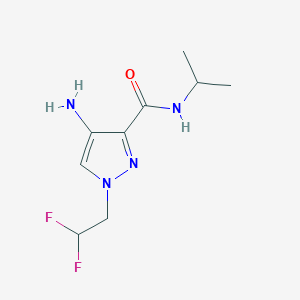
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)
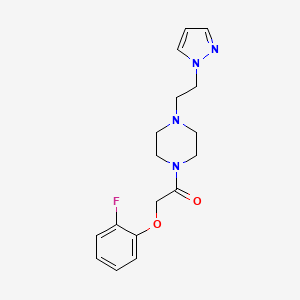
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)
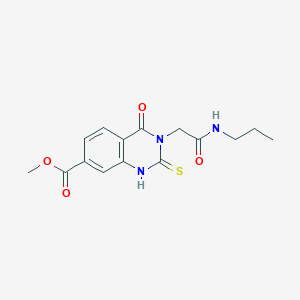
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
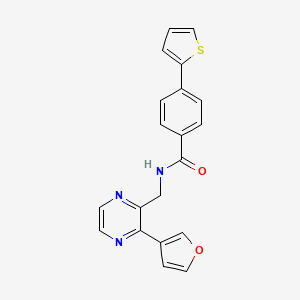
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)
